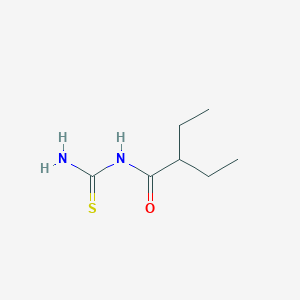

(2-Ethyl-butanoyl)thiourea

説明

(2-Ethyl-butanoyl)thiourea is a thiourea derivative characterized by a 2-ethyl-butanoyl substituent attached to the thiourea core (SC(NH₂)₂). Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, significantly altering their chemical and biological properties . Thiourea derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, driven by their ability to interact with biological targets like tyrosine kinase receptors and membrane transport proteins .

特性

CAS番号 |

17464-80-1 |

|---|---|

分子式 |

C7H14N2OS |

分子量 |

174.27 g/mol |

IUPAC名 |

N-carbamothioyl-2-ethylbutanamide |

InChI |

InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |

InChIキー |

XHNZILSXIZZXFS-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC(=S)N |

異性体SMILES |

CCC(CC)C(=O)N=C(N)S |

正規SMILES |

CCC(CC)C(=O)NC(=S)N |

同義語 |

(2-Ethyl-butanoyl)thiourea |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Differences

Thiourea derivatives differ structurally based on substituents (alkyl, aryl, acyl) attached to the nitrogen atoms. Key comparisons include:

- Urea vs. Thiourea Analogs : Thioureas exhibit greater electronegativity and polarizability due to sulfur’s larger atomic radius and lone pairs, enhancing their binding to metal ions and biological targets compared to urea . For example, phenyl-substituted urea analogs (e.g., compound 13b) showed 76.3% activity in electrochemical assays, while thiourea analogs (14e) achieved 49.7%, suggesting steric or electronic effects influence performance .

- Acyl-Substituted Thioureas: Acyl groups like benzoyl or 2-ethyl-butanoyl may enhance hydrophobicity and receptor selectivity. Amino acid-modified thioureas (e.g., M1, M2) demonstrated superior anti-amoebic activity (Table 1) due to hydrophilic moieties improving membrane penetration .

Table 1: Anti-Amoebic Activity of Thiourea Derivatives vs. Chlorhexidine

| Compound | Acanthamoeba castellanii IC₅₀ (µM) | Acanthamoeba polyphaga IC₅₀ (µM) |

|---|---|---|

| M1 (Thiourea) | 12.3 | 14.7 |

| M2 (Thiourea) | 10.9 | 13.5 |

| Chlorhexidine | 25.6 | 28.9 |

Table 2: HIV-1 Inhibition by Urea vs. Thiourea Derivatives

| Compound Type | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| Urea-PETT | 150 | 45 |

| Thiourea-PETT | 85 | 22 |

Electrochemical and Pharmacokinetic Properties

- Electrochemical Activity : Phenyl-substituted ureas exhibit higher activity (76.3%) than thioureas (49.7%) in electrochemical applications, possibly due to reduced steric hindrance .

- Pharmacokinetics : Urea derivatives, though less biologically active, often have better toxicological profiles and serum stability than thioureas. For instance, urea-PETT compounds retain antiviral activity in human serum at higher concentrations than thiourea analogs .

Substituent Effects on Activity

- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., p-tolyl) in thioureas show low activity (14f: 19.2%), whereas acyl groups may balance hydrophobicity and receptor affinity .

- Amino Acid Moieties: Incorporating amino acids (e.g., M1, M2) improves solubility and target specificity, a strategy applicable to 2-ethyl-butanoyl derivatives for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。